4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both pyridine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known therapeutic agent used to treat leukemia, which also features a pyridine ring.
Thiazoles: Compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of pyridine and morpholine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H21N3O2S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[4-(pyridin-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H21N3O2S/c19-15(18-5-8-21-9-6-18)14-12-17(4-7-20-14)11-13-2-1-3-16-10-13/h1-3,10,14H,4-9,11-12H2 |
InChI Key |
PCJMRHCHQOQWNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CN=CC=C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
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